![molecular formula C10H11ClO3 B180902 2-(4-Chloro-3-methylphenoxy)propanoic acid CAS No. 777-54-8](/img/structure/B180902.png)
2-(4-Chloro-3-methylphenoxy)propanoic acid
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Overview
Description
2-(4-Chloro-3-methylphenoxy)propanoic acid is a chemical compound with the CAS Number: 777-54-8 . It has a molecular weight of 214.65 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11ClO3/c1-6-5-8(3-4-9(6)11)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13) .Physical And Chemical Properties Analysis
The compound is a colorless crystal with a melting point of 94 to 95 °C . It has a solubility in water of 900 mg/L at 20 °C .Scientific Research Applications
Herbicide Application in Agriculture
2-(4-Chloro-3-methylphenoxy)propanoic acid, also known as Mecoprop or MCPP, is widely used as a general-use herbicide. It is found in many household weed killers and “weed-and-feed” type lawn fertilizers. The primary use of this compound is to control broadleaf weeds, which are common pests in both agricultural and residential settings .
Environmental Fate and Transport
Understanding the environmental fate and transport of Mecoprop is crucial for assessing its ecological impact. Studies have focused on its sorption to soil, which affects its mobility and potential to contaminate groundwater . Further research in this field could provide insights into how to mitigate environmental risks associated with its use.
Microbial Degradation
Research has been conducted on the microbial degradation of Mecoprop, which is essential for bioremediation efforts. Enantioselective degradation by mixed and pure bacterial cultures has been observed, indicating potential pathways for breaking down this compound in the environment .
Analytical Chemistry
In analytical chemistry, methods have been developed to determine Mecoprop and its transformation products (TPs) in various matrices such as water. This is important for monitoring its presence and understanding its behavior in different environmental compartments .
Toxicology and Human Health Impact
Toxicological studies are essential to evaluate the potential health risks associated with exposure to Mecoprop. Occupational health resources provide information on safe handling practices and exposure limits to protect workers who may come into contact with this herbicide .
Safety and Hazards
Mechanism of Action
Target of Action
2-(4-Chloro-3-methylphenoxy)propanoic acid, also known as Mecoprop, is a common general-use herbicide found in many household weed killers and “weed-and-feed” type lawn fertilizers . It primarily targets broadleaf weeds .
Mode of Action
Mecoprop operates by mimicking the plant hormone IAA (auxin), which is essential for plant growth . It is often used in combination with other chemically related herbicides such as 2,4-D, dicamba, and MCPA . These herbicides cause uncontrolled growth in broadleaf weeds, leading to their death .
Pharmacokinetics
It’s worth noting that mecoprop is soluble in water at 900 mg/l (20 °c) , which may influence its bioavailability and distribution in the environment.
Result of Action
The primary result of Mecoprop’s action is the death of broadleaf weeds due to uncontrolled growth . This uncontrolled growth is a result of Mecoprop’s mimicry of the plant hormone IAA (auxin) .
Action Environment
Mecoprop’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its water solubility suggests that it can be distributed in the environment through water run-off.
properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-6-5-8(3-4-9(6)11)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKJHOSTQZAYFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20998915 |
Source
|
Record name | 2-(4-Chloro-3-methylphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20998915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-methylphenoxy)propanoic acid | |
CAS RN |
777-54-8 |
Source
|
Record name | Propionic acid, 2-((4-chloro-m-tolyl)oxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000777548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Chloro-3-methylphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20998915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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